3,6,9,12,15-Pentaoxanonadecan-1-oic acid
Description
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is a polyether carboxylic acid characterized by a 19-carbon backbone interspersed with five ether oxygen atoms at positions 3, 6, 9, 12, and 15, terminating in a carboxylic acid group (-COOH) at the first carbon. For example:
- 3,6,9,12,15-Pentaoxaheptadecanedioic acid (C₁₂H₂₂O₉, MW 310.299) is a closely related diacid with two terminal carboxyl groups, suggesting similar solubility and chelation properties .
- 3,6,9,12,15-Pentaoxanonadecan-1-ol, the alcohol analog (C₁₄H₃₀O₆, MW 294.3844), shares the polyether backbone but replaces the carboxylic acid with a hydroxyl group, influencing hydrophilicity and reactivity .
Properties
Molecular Formula |
C14H28O7 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
WZEXBGCBHMPWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .
Comparison with Similar Compounds
Structural Analogs
3,6,9,12,15-Pentaoxanonadecan-1-ol
- Functional Group : Terminal -OH instead of -COOH.
- Molecular Formula : C₁₄H₃₀O₆.
- Key Differences :
- Higher logP (0.862), indicating greater lipophilicity compared to the carboxylic acid form .
- Detected in firefighting foam formulations at 35 µg/L, suggesting environmental persistence .
- Used in reaction masses with shorter-chain polyethers (e.g., 3,6,9,12-Tetraoxahexadecan-1-ol) for industrial applications .
3,6,9,12,15-Pentaoxaheptadecanedioic Acid
- Functional Group : Two terminal -COOH groups.
- Molecular Formula : C₁₂H₂₂O₉.
- Key Differences: Higher acidity due to dual carboxyl groups, enabling stronger metal ion chelation . Lower molecular weight (310.299 vs. ~330–350 estimated for the monoadic 19-carbon analog).
2,5,8,11,14-Pentaoxaheptadecan-17-oic Acid
- Structure : Polyether chain with oxygen atoms at alternate positions.
- Molecular Formula: Not explicitly stated, but likely C₁₄H₂₈O₇.
- Key Differences :
Functional and Environmental Comparisons
Solubility and logP
- 3,6,9,12,15-Pentaoxanonadecan-1-oic acid: Expected lower logP than its alcohol analog due to the ionizable -COOH group, enhancing water solubility.
- 3,6,9,12-Tetraoxahexadecan-1-ol (C₁₂H₂₆O₅): Shorter chain with logP ≈ 0.8–1.0, detected at 54 µg/L in environmental samples, indicating moderate persistence .
Environmental Presence
- 3,6,9,12,15-Pentaoxanonadecan-1-ol: Identified in firefighting foams (35 µg/L), raising concerns about bioaccumulation .
- 15-Crown-5 : A cyclic polyether detected at 29 µg/L, highlighting the contrast between linear and cyclic ethers in environmental behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
